Cas no 1891870-62-4 (1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine)

1-4-Methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine is a specialized organic compound featuring a cyclobutane ring substituted with an amine group and a methoxy-trifluoromethylphenyl moiety. Its structural uniqueness, combining a rigid cyclobutane framework with electron-withdrawing (trifluoromethyl) and electron-donating (methoxy) groups, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituent can influence reactivity and binding interactions. This compound is particularly useful in the synthesis of bioactive molecules, offering potential applications in drug discovery and material science. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted synthetic pathways.
1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine structure
1891870-62-4 structure
Product name:1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine
CAS No:1891870-62-4
MF:C12H14F3NO
Molecular Weight:245.240873813629
CID:6333346
PubChem ID:117364480

1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine
    • EN300-1930505
    • 1891870-62-4
    • 1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
    • インチ: 1S/C12H14F3NO/c1-17-8-3-4-9(11(16)5-2-6-11)10(7-8)12(13,14)15/h3-4,7H,2,5-6,16H2,1H3
    • InChIKey: IWJQLDFHTLHEKB-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C1(CCC1)N)OC)(F)F

計算された属性

  • 精确分子量: 245.10274856g/mol
  • 同位素质量: 245.10274856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 35.2Ų

1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1930505-10.0g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
10g
$4236.0 2023-05-27
Enamine
EN300-1930505-0.5g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
0.5g
$946.0 2023-09-17
Enamine
EN300-1930505-0.05g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
0.05g
$827.0 2023-09-17
Enamine
EN300-1930505-1.0g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
1g
$986.0 2023-05-27
Enamine
EN300-1930505-5g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
5g
$2858.0 2023-09-17
Enamine
EN300-1930505-5.0g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
5g
$2858.0 2023-05-27
Enamine
EN300-1930505-1g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
1g
$986.0 2023-09-17
Enamine
EN300-1930505-0.1g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
0.1g
$867.0 2023-09-17
Enamine
EN300-1930505-2.5g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-1930505-0.25g
1-[4-methoxy-2-(trifluoromethyl)phenyl]cyclobutan-1-amine
1891870-62-4
0.25g
$906.0 2023-09-17

1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine 関連文献

1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amineに関する追加情報

Introduction to 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine (CAS No. 1891870-62-4)

1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine, identified by its CAS number 1891870-62-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane ring substituted with an amine group and aromatic rings featuring methoxy and trifluoromethyl substituents. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents.

The presence of a trifluoromethyl group in the phenyl ring introduces electron-withdrawing properties, which can influence the electronic distribution and reactivity of the molecule. This feature is particularly valuable in medicinal chemistry, as trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Additionally, the methoxy group contributes to the overall lipophilicity and can modulate interactions with biological targets, making it an important structural element in drug design.

The cyclobutane ring in 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine introduces rigidity to the molecular structure, which can improve binding affinity and selectivity when interacting with biological macromolecules such as enzymes and receptors. This rigidity is often exploited in the development of small-molecule inhibitors and activators. The amine functionality at the 1-position of the cyclobutane ring provides a site for further chemical modification, allowing for the synthesis of derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine with greater accuracy. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory agents. Furthermore, its structural motif is reminiscent of known bioactive molecules, which suggests that it may have broader therapeutic applications.

In vitro studies have begun to explore the pharmacological properties of 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine, focusing on its interaction with target proteins and its potential toxicity profile. Preliminary results indicate that the compound demonstrates moderate affinity for specific enzymes, suggesting its utility as a scaffold for further optimization. The trifluoromethyl group appears to play a critical role in modulating these interactions, possibly by enhancing binding stability and reducing off-target effects.

The synthesis of 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine presents unique challenges due to its complex structural framework. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Advances in transition metal-catalyzed reactions and asymmetric synthesis have enabled researchers to construct the cyclobutane core with high precision, while functional group transformations allow for the introduction of the methoxy and trifluoromethyl groups in high yield.

The potential applications of 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable building block for agrochemicals and specialty chemicals, where similar motifs are known to exhibit bioactivity. Additionally, its stability under various conditions suggests that it may be useful in material science applications, particularly where thermal and chemical resistance are required.

As research continues to uncover new biological targets and therapeutic strategies, compounds like 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine will play an increasingly important role in drug discovery. The combination of structural rigidity provided by the cyclobutane ring and electronic modulation introduced by substituents such as trifluoromethyl and methoxy offers a versatile platform for innovation. Future studies will likely focus on optimizing synthetic routes, exploring derivative structures, and evaluating clinical potential through preclinical models.

The growing interest in fluorinated compounds underscores their significance in modern drug development. The ability to fine-tune molecular properties through fluorine substitution has led to numerous successful drugs on the market. 1-4-methoxy-2-(trifluoromethyl)phenylcyclobutan-1-amine exemplifies this trend, as its structural features align well with current pharmacophoric requirements. Continued investigation into this compound promises to yield insights that could accelerate the discovery of next-generation therapeutics.

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